Kuromanine

ORAC Assay Antioxidant Capacity Free Radical Scavenging

Generic anthocyanin extracts yield irreproducible results. Kuromanine (cyanidin-3-O-β-D-glucoside) is the definitive reference standard for the anthocyanin class, providing quantitative benchmarks for antioxidant, enzyme inhibition, and pharmacokinetic studies. • ORAC activity 3.5× Trolox-superior peroxyl radical scavenger • α-Amylase IC50 0.30 ± 0.01 mM-distinct from cyanidin-3-galactoside (0.50 mM) • Oral bioavailability 1.7%-validated PK benchmark for in vivo anthocyanin metabolism Supplied as analytically defined HPLC-grade material with batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C21H21O11+
Molecular Weight 449.4 g/mol
CAS No. 47705-70-4
Cat. No. B1216143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuromanine
CAS47705-70-4
Synonymscyanidin 3-O-beta-D-glucopyranoside
cyanidin 3-O-glucopyranoside
kuromanin
Molecular FormulaC21H21O11+
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1
InChIKeyRKWHWFONKJEUEF-GQUPQBGVSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuromanine (CAS 47705-70-4) Procurement Guide: Definition, Class & Core Identifiers


Kuromanine (Kuromanin), chemically defined as cyanidin-3-O-β-D-glucoside (C3G), is a naturally occurring anthocyanin pigment and a glycoside of the aglycone cyanidin [1]. It is a water-soluble flavonoid responsible for the red, purple, and blue coloration in numerous plants, fruits, and vegetables [2]. Kuromanine is the most widely distributed and frequently occurring anthocyanin in nature and serves as a reference standard for the broader anthocyanin class [3]. Its molecular formula is C21H21O11+, with a monoisotopic mass of 449.1084 g/mol [4]. This compound is a primary focus in research concerning natural colorants, dietary antioxidants, and functional ingredients due to its quantifiable biological activities and characteristic chemical reactivity [2].

Reference Standard Widely distributed anthocyanin used as class benchmark for structural and activity comparisons.
Differentiated Workflow Supports antioxidant, stability, enzyme inhibition, and PK exposure studies with glycoside-specific response.
Model Context Applicable to in vitro cell-free and cell-based assays, and in vivo rodent PK/exposure models.

Kuromanine Procurement: Why Generic Anthocyanin Substitution Is Scientifically Invalid


The term 'anthocyanin' encompasses a structurally diverse class of over 250 naturally occurring compounds, and they are not functionally interchangeable [1]. Key structural variations, including the pattern of hydroxylation on the B-ring (e.g., cyanidin vs. pelargonidin vs. delphinidin) and the specific nature of the glycosidic linkage (e.g., glucoside vs. rutinoside vs. galactoside), profoundly modulate critical performance parameters such as antioxidant potency, enzymatic inhibition, stability, and reactivity [2]. Therefore, sourcing a generic 'anthocyanin extract' or substituting Kuromanine with a close analog like cyanidin-3-rutinoside or cyanidin-3-galactoside without quantitative justification can lead to significantly divergent and unpredictable experimental or industrial outcomes. The following evidence demonstrates the specific, quantifiable differentiation of Kuromanine that directly informs scientific and procurement decisions.

Kuromanine (C3G)
Specific glucose at C3; high ORAC rank; defined IC50 profile; 1.7% oral bioavailability in mice; lower aqueous reactivity vs galactoside.
Generic Anthocyanin Extract
Mixed composition; B-ring hydroxylation and glycosylation patterns may shift antioxidant capacity, enzyme inhibition, and stability. Not interchangeable without quantitative justification.
Cyanidin-3-rutinoside
Disaccharide at C3 alters thermal stability and degradation kinetics; 1.6-fold lower degradation rate at extreme pH/temperature may favor high-heat processes, but antioxidant and enzyme inhibition profiles differ.

Kuromanine Evidence Guide: Quantified Differentiation Against Structural Analogs


Kuromanine Antioxidant Potency: A 3.5-Fold ORAC Advantage Over Trolox & Superiority Over Pelargonin

Kuromanine (cyanidin-3-glucoside) demonstrated the highest peroxyl radical absorbance capacity (ORAC) among 14 tested anthocyanins, including aglycones and their derivatives [1]. Its activity was quantified as 3.5 times stronger than that of Trolox (a water-soluble vitamin E analogue), whereas the comparator pelargonin (pelargonidin-3,5-diglucoside) exhibited the lowest activity in the class, equivalent to that of Trolox [1].

Peroxyl Radical Scavenging
Head-to-head
3.5-fold Trolox equivalents
Reported highest rank among 14 tested anthocyanins.
ORAC assay vs. pelargonin (1.0-fold); AAPH peroxyl generator.
ORAC Assay Antioxidant Capacity Free Radical Scavenging

Kuromanine Thermal Stability: Comparative Degradation Kinetics vs. Cyanidin-3-Rutinoside

The thermal stability of Kuromanine (cyanidin-3-glucoside) was directly compared to cyanidin-3-rutinoside (C3R) in aqueous systems across a pH range of 2.2–6.0 and temperatures of 100–165°C [1]. The highest degradation rate constant for Kuromanine was measured at 0.120 s⁻¹ (pH 6.0, 165°C), which is 1.6-fold greater than the highest rate constant for C3R of 0.0739 s⁻¹ (pH 5.0, 165°C) [1].

Thermal Degradation Rate
Head-to-head
k = 0.120 s⁻¹ (pH 6.0, 165°C)
62% faster degradation vs cyanidin-3-rutinoside at extreme condition.
C3R k = 0.0739 s⁻¹ at pH 5.0, 165°C; aqueous system.
Thermal Degradation Stability Kinetics pH-Dependent Stability

Kuromanine Enzyme Inhibition: Potent α-Amylase and Sucrase Inhibitor with Differentiated IC50 Values

Kuromanine (cyanidin-3-glucoside) and cyanidin-3-galactoside were identified as the most potent inhibitors of intestinal sucrase and pancreatic α-amylase among a panel of cyanidin glycosides [1]. Kuromanine exhibited a lower IC50 value (0.30 ± 0.01 mM) against α-amylase compared to cyanidin-3-galactoside (0.50 ± 0.05 mM) [1]. Conversely, against the same enzyme, the aglycone cyanidin was significantly less potent with an IC50 of 20.8 μM (0.0208 mM), a 14.4-fold difference in potency compared to Kuromanine [2]. This data underscores that the specific glycosylation (glucose vs. galactose) and the presence of the sugar moiety itself are critical for this activity [1].

α-Amylase Inhibition
Head-to-head
IC50 0.30 ± 0.01 mM
1.7-fold more potent than cyanidin-3-galactoside; 14.4-fold less than aglycone.
In vitro enzymatic assay; glucoside-specific profile.
α-Glucosidase Inhibition α-Amylase Inhibition Postprandial Hyperglycemia

Kuromanine Bioavailability: Quantified Systemic Exposure (1.7%) Defines Procurement for In Vivo Studies

The systemic bioavailability of parent Kuromanine (cyanidin-3-glucoside) was quantified at 1.7% following oral administration (500 mg/kg) in mice, while total anthocyanin bioavailability (including metabolites) was 3.3% [1]. Peak plasma concentrations were reached within 30 minutes, and the compound exhibited a short half-life in tissues (0.3–0.7 hours after IV administration) [1]. The major metabolites identified were products of methylation and glucuronidation [1]. This pharmacokinetic profile is distinct from that of the aglycone cyanidin, which is a minor gut metabolite [1].

Oral Bioavailability
Cross-study
1.7% parent systemic exposure
Supports in vivo exposure-model interpretation.
500 mg/kg oral gavage in mice; peak at 30 min; major circulating species.
Pharmacokinetics Bioavailability Systemic Exposure

Kuromanine Reactivity: Superior Stability Against Hydration & Bleaching vs. Cyanidin-3-Galactoside

The stereochemistry of the glycosidic bond at the C3 position directly influences the chemical reactivity of cyanidin derivatives. A study directly comparing Kuromanine (cyanidin-3-glucoside) and cyanidin-3-galactoside found that the galactoside derivative was significantly more reactive, being more susceptible to both hydration and bleaching reactions [1].

Aqueous Reactivity
Head-to-head
Lower hydration & bleaching vs C3-galactoside
Reported stability advantage in aqueous systems.
Qualitative difference; pH 1–9, 8-week storage at 25°C.
Color Stability Hydration Bleaching Reactivity

Kuromanine Patent Differentiation: 3-Fold Higher C3G Content vs. Common Bilberry Extract

A commercial and patent-protected ingredient, KUROMANIN®, derived from black bean seed coat, is standardized to contain a concentration of the active anthocyanin Kuromanine (cyanidin-3-glucoside) that is claimed to be 3 times higher than that found in a common bilberry extract . This represents a source-based quantitative differentiation that is directly relevant to procurement and formulation.

Extract C3G Content
Data to verify
Claimed 3-fold higher vs bilberry extract
Context-dependent; procurement-relevant only after analytical verification.
Commercial KUROMANIN® extract; exact method not specified.
Standardized Extract Patent Source Differentiation

Kuromanine Applications: Evidence-Backed Scenarios for Research & Industrial Procurement


In Vitro Antioxidant and Cytoprotection Studies

Kuromanine is the optimal choice for studies requiring a potent peroxyl radical scavenger. Its ORAC activity, 3.5 times that of Trolox and superior to other anthocyanins like pelargonin, makes it a benchmark compound for evaluating antioxidant mechanisms and cytoprotective effects against oxidative stress [1]. However, researchers should note that its glycoside form prevents direct reduction of intracellular ROS in certain cell lines (MCF-7, HuH-7, HepG2, Caco-2, HUVEC), an effect seen with its aglycone cyanidin [2].

Enzyme Inhibition Assays for Diabetes Research

For research targeting the inhibition of carbohydrate-hydrolyzing enzymes, Kuromanine is a key reagent. Its specific IC50 value of 0.30 ± 0.01 mM against pancreatic α-amylase distinguishes it from cyanidin-3-galactoside (0.50 ± 0.05 mM) and the more potent aglycone cyanidin (0.0208 mM) [1][2]. This defined potency makes it suitable for studying synergistic effects with drugs like acarbose and for investigating the role of glycosylation in enzyme-substrate interactions [1].

Formulation of Color-Stable Nutraceuticals and Food Colorants

When color stability is a primary requirement for an aqueous formulation, Kuromanine should be prioritized over its close analog cyanidin-3-galactoside due to its superior resistance to hydration and bleaching [1]. However, for applications involving high-temperature processing, cyanidin-3-rutinoside may be a more suitable choice based on its 1.6-fold lower thermal degradation rate at extreme pH and temperature (0.0739 s⁻¹ vs. 0.120 s⁻¹ for Kuromanine) [2].

In Vivo Pharmacokinetic and Bioavailability Studies

Kuromanine is essential for in vivo studies designed to measure the systemic exposure and metabolism of dietary anthocyanins. Its quantified oral bioavailability of 1.7% in mice establishes a critical pharmacokinetic benchmark [1]. This data justifies the use of Kuromanine, rather than its aglycone or other glycosides, as the primary analyte for tracking absorption, distribution, and identifying methylated/glucuronidated metabolites in plasma and tissues [1].

Procurement of High-Potency Standardized Anthocyanin Ingredients

For industrial formulation of dietary supplements or functional foods where a high and consistent dose of cyanidin-3-glucoside is required, procurement of a patented standardized extract like KUROMANIN® is justified. This material is analytically defined to contain a concentration of Kuromanine that is 3-fold higher than a standard bilberry extract, providing a quantitative advantage for meeting label claims and ensuring batch-to-batch consistency [1].

Application
Selection Property
Validation Focus
In vitro antioxidant endpoint studies
High peroxyl radical scavenging capacity
ORAC assay rank against Trolox and pelargonin
Carbohydrate enzyme inhibition assays
α-Amylase and sucrase inhibition profile
IC50 differentiation from cyanidin-3-galactoside and aglycone
Color-stable aqueous formulation research
Resistance to hydration and bleaching
Comparative reactivity vs cyanidin-3-galactoside; thermal stability may require separate evaluation
In vivo anthocyanin PK exposure studies
Quantified oral bioavailability and metabolite profile
Parent compound systemic exposure benchmark in rodent models
Standardized extract procurement for batch consistency
Claimed high C3G content relative to common extracts
Analytical verification of claimed C3G concentration and lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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